Ortho-(2-Methylthiazol-4-yl)phenyl Substituent Confers a Unique Three-Dimensional Topography Absent in Simpler N-Aryl Quinoxaline-6-Carboxamides
The target compound presents an ortho-substituted 2-methylthiazol-4-yl group on the anilide ring, generating a sterically demanding, sulfur- and nitrogen-containing biaryl system. In contrast, close quinoxaline-6-carboxamide analogs such as N-(2-ethoxyphenyl)quinoxaline-6-carboxamide (PubChem CID 649937) or N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide (CHEMBL1864032) carry compact ortho-substituents (ethoxy, trifluoromethyl) that lack the extended π-surface and hydrogen-bonding capacity of the thiazole ring [1][2]. The thiazole sulfur and nitrogen atoms provide additional sites for polar interactions with target protein residues, a feature not available in carbocyclic or simpler heterocyclic ortho-substituents [3].
| Evidence Dimension | Substituent three-dimensional volume and hydrogen-bonding functionality |
|---|---|
| Target Compound Data | Ortho-(2-methylthiazol-4-yl)phenyl group; molecular weight 346.4 Da; 5 H-bond acceptors; 1 H-bond donor [1] |
| Comparator Or Baseline | N-(2-ethoxyphenyl)quinoxaline-6-carboxamide (MW ~307 Da; 4 H-bond acceptors; 1 H-bond donor); N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide (MW ~331 Da; 5 H-bond acceptors; 1 H-bond donor; no thiazole sulfur) [1][2] |
| Quantified Difference | Presence of thiazole sulfur and nitrogen adds unique H-bond acceptor and π-stacking capacity vs. ethoxy- or CF₃-substituted analogs |
| Conditions | Computed molecular descriptors derived from 2D chemical structures (PubChem, ChEMBL) |
Why This Matters
For kinase inhibitor SAR programs, the ortho-thiazole motif offers a distinct binding-mode hypothesis that cannot be tested with simpler ortho-substituted analogs, making this compound a non-replaceable tool for probing hinge-region interactions.
- [1] PubChem Compound Summary for CID 73168683, N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-6-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] ChEMBL Database. CHEMBL1864032 (N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide). European Bioinformatics Institute. View Source
- [3] Furet, P., Graus Porta, D., Guagnano, V. Quinoxaline carboxamide derivatives as protein tyrosine kinase inhibitors. U.S. Patent 8,536,175 B2, issued September 17, 2013. Assigned to Novartis AG. View Source
